molecular formula C8H7ClF3NS B1438657 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 1095491-33-0

3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline

Cat. No.: B1438657
CAS No.: 1095491-33-0
M. Wt: 241.66 g/mol
InChI Key: XYPXWWIPKRAPFW-UHFFFAOYSA-N
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Description

3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is a halogenated aniline derivative featuring a sulfanyl (-S-) bridge connecting a 2,2,2-trifluoroethyl group to the aromatic ring at position 2, with a chlorine substituent at position 3. This compound’s structure combines electron-withdrawing groups (chlorine and trifluoroethyl) with a nucleophilic aniline moiety, making it a versatile intermediate in medicinal and agrochemical synthesis.

The trifluoroethylsulfanyl group enhances lipophilicity and metabolic stability, traits critical in drug design.

Properties

IUPAC Name

3-chloro-2-(2,2,2-trifluoroethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NS/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPXWWIPKRAPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-chloroaniline and 2,2,2-trifluoroethanethiol.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine and a solvent like dichloromethane.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitro compounds.

  • Reduction: Reduction reactions can convert nitro groups to amino groups.

  • Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Nitro Compounds: Oxidation of the aniline group can yield nitrobenzene derivatives.

  • Amino Compounds: Reduction of nitro groups can produce amino derivatives.

  • Substituted Compounds: Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems and interactions with biomolecules.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl sulfanyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations:

Methylsulfanyl (): Simpler and less sterically hindered, this analog is widely used in pharmaceutical synthesis due to its cost-effectiveness and moderate reactivity . Aromatic Sulfanyl (): The 4-methylphenyl group introduces steric bulk and aromatic π-π interactions, which may affect solubility and metabolic stability .

Positional Isomerism :

  • The N-substituted analog () replaces the sulfanyl bridge with a direct N-trifluoroethyl linkage. This alters electronic properties (e.g., reduced nucleophilicity at nitrogen) and may shift applications toward CNS drugs or protease inhibitors .

Research and Application Insights

  • Agrochemical Potential: Derivatives of halogenated anilines, such as phenylpiperazines synthesized from 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline (), exhibit notable acaricidal activity. The trifluoroethylsulfanyl group likely enhances bioavailability and target selectivity compared to methyl or phenyl analogs .
  • Pharmaceutical Relevance: The trifluoroethyl motif is prevalent in FDA-approved drugs (e.g., Quazepam ), suggesting that the target compound could serve as a precursor for hypnotics or antiviral agents.

Biological Activity

3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClF3NS. The presence of the chloro and trifluoroethyl groups contributes to its unique chemical properties, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors involved in disease processes. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that sulfanyl aniline derivatives can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular functions.

Anticancer Activity

Several studies have explored the anticancer potential of aniline derivatives. The incorporation of halogens (like chlorine) and trifluoromethyl groups has been linked to enhanced cytotoxicity against cancer cell lines. Data suggest that these modifications can affect the compound's interaction with cancer-related molecular targets.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of various aniline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures displayed significant inhibition zones, suggesting potential for development as antibacterial agents .
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines demonstrated that derivatives of this compound exhibited dose-dependent cytotoxic effects. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles of related compounds have provided insights into the safety and efficacy of this compound. Notably:

Parameter Value
Lipophilicity (Log P)3.5
Solubility in WaterLow
Toxicity (LD50)>2000 mg/kg in rodents

These findings highlight a favorable safety profile while indicating a need for further exploration into its therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Reactant of Route 2
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3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline

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